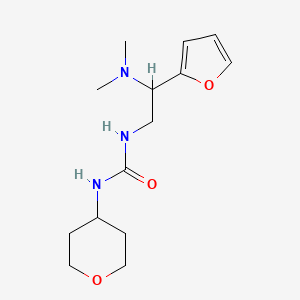![molecular formula C7H7ClN6 B2462725 [6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine CAS No. 1502416-22-9](/img/structure/B2462725.png)
[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine is a chemical compound that features a pyrimidine ring substituted with a hydrazine group and a pyrazole ring substituted with a chlorine atom
Applications De Recherche Scientifique
Chemistry
In chemistry, [6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications in material science.
Mécanisme D'action
Target of Action
Similar compounds such as lesopitron, which is an anxiolytic with pre- and post-synaptic 5-ht1a agonist activity , have been found to act as a ligand for central serotonin 5-HT1A receptors .
Mode of Action
Compounds with similar structures, like lesopitron, inhibit haloperidol-induced catalepsy, which is a consequence of its action on 5-ht1a autoreceptors .
Biochemical Pathways
Similar compounds have been found to inhibit cdk2/cyclin a2, which is an appealing target for cancer treatment .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been found to significantly inhibit the growth of various cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine typically involves the reaction of 4-chloropyrazole with a pyrimidine derivative under specific conditions. One common method includes the use of hydrazine hydrate as a reagent, which facilitates the formation of the hydrazine group on the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or amines.
Substitution: Various substituted pyrazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
[6-(4-Bromopyrazol-1-yl)pyrimidin-4-yl]hydrazine: Similar structure but with a bromine atom instead of chlorine.
[6-(4-Methylpyrazol-1-yl)pyrimidin-4-yl]hydrazine: Similar structure but with a methyl group instead of chlorine.
[6-(4-Nitropyrazol-1-yl)pyrimidin-4-yl]hydrazine: Similar structure but with a nitro group instead of chlorine.
Uniqueness
The uniqueness of [6-(4-Chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom on the pyrazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
[6-(4-chloropyrazol-1-yl)pyrimidin-4-yl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN6/c8-5-2-12-14(3-5)7-1-6(13-9)10-4-11-7/h1-4H,9H2,(H,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXIVDNNBBLEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1N2C=C(C=N2)Cl)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1502416-22-9 |
Source


|
| Record name | 4-(4-chloro-1H-pyrazol-1-yl)-6-hydrazinylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[(2E)-2-cyano-2-{[(1-hydroxy-3-phenylpropan-2-yl)amino]methylidene}acetyl]carbamate](/img/structure/B2462645.png)



![N-(2-ethoxyphenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2462653.png)

![N-[2-(furan-2-yl)-2-hydroxypropyl]quinoxaline-2-carboxamide](/img/structure/B2462659.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/new.no-structure.jpg)


![[(2-ethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2462663.png)

